molecular formula C19H22ClN3O3S B3640141 N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenyl-methanesulfonamide

N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenyl-methanesulfonamide

Cat. No.: B3640141
M. Wt: 407.9 g/mol
InChI Key: CYEMIMMTGPTHSJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals and is known for its versatile reactivity. The molecule also has a phenyl group attached to a sulfonamide group, which is a common motif in many drugs .


Molecular Structure Analysis

The molecule contains a piperazine ring, which is a saturated cyclic structure with nitrogen atoms. This ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . The presence of the phenyl group and the sulfonamide group can also influence the molecule’s reactivity and interactions with biological targets.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the piperazine ring is known for its reactivity with various electrophiles and nucleophiles . The sulfonamide group can also participate in various reactions, such as hydrolysis or condensation.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and structure. For example, the presence of the polar sulfonamide group and the nonpolar phenyl group could impact the compound’s solubility, boiling point, and melting point .

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-27(25,26)23(17-7-3-2-4-8-17)15-19(24)22-12-10-21(11-13-22)18-9-5-6-16(20)14-18/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEMIMMTGPTHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenyl-methanesulfonamide
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N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenyl-methanesulfonamide
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N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenyl-methanesulfonamide
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N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenyl-methanesulfonamide
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N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenyl-methanesulfonamide
Reactant of Route 6
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N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenyl-methanesulfonamide

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